Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, which often exhibit significant biological and pharmaceutical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methyl-1,3,4-thiadiazol-2-amine and 2-mercaptoacetic acid.
Reaction Steps: The reaction involves the formation of an amide bond between the amine group of 5-methyl-1,3,4-thiadiazol-2-amine and the carboxylic acid group of 2-mercaptoacetic acid, followed by esterification with methanol.
Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as thionyl chloride, to facilitate the formation of the amide bond.
Industrial Production Methods:
Batch Process: The compound is synthesized in large reactors under controlled temperature and pressure conditions to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used, often in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiol Derivatives: Resulting from reduction reactions.
Substituted Thiadiazoles: Resulting from nucleophilic substitution reactions.
Mechanism of Action
Target of Action
It is known that compounds containing a1,3,4-thiadiazole ring are widely studied in medicinal chemistry . They can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of this ring . These compounds exert a broad spectrum of biological activities .
Mode of Action
It is known that thiadiazole derivatives can interact strongly with biological targets . The specific interactions and resulting changes would depend on the exact nature of the target and the environment within the cell.
Biochemical Pathways
Compounds containing a thiadiazole ring have been shown to exert a broad spectrum of biological activities , suggesting that they may affect multiple pathways.
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
It is known that thiadiazole derivatives can exert a broad spectrum of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of the substituent on the compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It exhibits antimicrobial properties and is studied for its potential use as an antimicrobial agent. Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Thioacetate Derivatives: These compounds contain the thioacetate functional group and are used in various chemical and biological applications.
Uniqueness: Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other thiadiazole and thioacetate derivatives.
Properties
IUPAC Name |
methyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-5(16-4-7(13)15-3)8(14)10-9-12-11-6(2)17-9/h5H,4H2,1-3H3,(H,10,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKFVRBMXRQNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.